
Spectral Characterization of 3-Bromo-6-iodo-2-
nitrophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-Bromo-6-iodo-2-nitrophenol
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Get Quote

Executive Summary
3-Bromo-6-iodo-2-nitrophenol (CAS: 1823917-91-4) is a highly functionalized,

polyhalogenated aromatic building block critical for advanced cross-coupling reactions (e.g.,

Suzuki-Miyaura, Stille) and active pharmaceutical ingredient (API) development[1]. Because it

possesses four distinct substituents on a single phenol ring, accurate spectral characterization

requires a deep understanding of steric hindrance, electronic withdrawing effects, and

intramolecular interactions.

This whitepaper provides a definitive, self-validating framework for the acquisition and

interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for this compound.

Structural Causality & Spectroscopic Implications
The spectroscopic behavior of 3-Bromo-6-iodo-2-nitrophenol is governed by its 2,6-

disubstitution pattern. The hydroxyl group at C1 is flanked by a nitro group at C2 and an iodine

atom at C6.
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Intramolecular Hydrogen Bonding: The spatial proximity of the C1-OH and the C2-NO₂ group

facilitates the formation of a stable, six-membered chelate ring via an O-H⋯O=N hydrogen

bond. This locks the molecule into a planar conformation and severely deshields the hydroxyl

proton, a phenomenon that dominates its NMR and IR profiles[2].

Electronic Deactivation: The combined electron-withdrawing nature of the nitro, bromo, and

iodo groups drastically reduces the electron density of the aromatic ring, shifting the

remaining aromatic protons (H4 and H5) downfield[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality
The choice of solvent is the most critical parameter in the NMR characterization of

nitrophenols. Using a non-polar, non-competing solvent like CDCl3​preserves the intramolecular

hydrogen bond, resulting in a highly deshielded hydroxyl proton signal ( δ>10 ppm )[2].

Conversely, using a strongly hydrogen-bonding solvent like DMSO-d6​disrupts this internal

chelate, causing the OH signal to shift and broaden. This solvent-dependent chemical shift ( Δδ

) serves as a quantitative diagnostic tool for validating the presence of the internal hydrogen

bond[4].

Self-Validating Protocol: 1H and 13C NMR Acquisition
Sample Preparation: Dissolve 15 mg of 3-Bromo-6-iodo-2-nitrophenol in 0.6 mL of dry

CDCl3​containing 0.03% v/v Tetramethylsilane (TMS).

Validation Step: Lock the spectrometer to the deuterium signal of CDCl3​and shim the

magnetic field until the TMS internal standard peak is a sharp singlet at exactly 0.00 ppm.

This ensures the chemical shift axis is perfectly calibrated.

1H NMR Acquisition: Acquire data at 400 MHz using 16 scans, a 30° pulse angle, and a

relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the sterically hindered

aromatic protons.

13C NMR Acquisition: Acquire data at 100 MHz using 1024 scans and a D1 of 2.0 seconds.

The heavy-atom effect of Iodine at C6 will cause a significant upfield shift for that specific

quaternary carbon.
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Infrared (IR) Spectroscopy
Mechanistic Causality
In free phenols, the O-H stretching vibration typically appears as a sharp peak around 3600

cm⁻¹. However, the strong intramolecular hydrogen bond in 3-Bromo-6-iodo-2-nitrophenol
weakens the O-H bond, causing a massive red-shift and broadening of the signal to the 3200–

3300 cm⁻¹ region.

Self-Validating Protocol: ATR-FTIR Acquisition
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with

LC-MS grade isopropanol. Acquire a background spectrum (32 scans) to ensure no residual

organic contamination or water vapor is present.

Sample Application: Place ~2 mg of the solid compound directly onto the diamond crystal.

Validation Step: Apply pressure using the anvil. Monitor the real-time baseline at 4000 cm⁻¹;

a flat baseline confirms optimal solid-to-crystal contact, preventing scattering artifacts.

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mechanistic Causality
The polyhalogenated, nitro-substituted phenol ring is highly acidic. Electrospray Ionization

(ESI) in negative mode perfectly exploits this thermodynamic acidity, readily deprotonating the

molecule to form a highly stable phenoxide anion [M-H]− . Furthermore, the presence of one

Bromine atom ( 79Br and 81Br in a ~1:1 ratio) and one monoisotopic Iodine atom ( 127I )

creates a highly diagnostic isotopic doublet separated by 2 m/z units.

Self-Validating Protocol: ESI-MS (Negative Mode)
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

Validation Step: Prior to sample injection, infuse a known standard (e.g., p-nitrophenol) to

tune the mass spectrometer optics and validate negative-mode ionization efficiency.
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Acquisition: Inject 5 µL of the sample. Set the capillary voltage to 3.0 kV, cone voltage to 25

V, and desolvation temperature to 300 °C. Scan the m/z range from 100 to 500.

Consolidated Spectral Data Tables
Table 1: Predicted & Empirical 1H / 13C NMR Data Summary (400 MHz, CDCl₃) | Nucleus |

Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--

- | | 1H | 10.62 | Singlet (broad) | - | C1-OH (Highly deshielded via intramolecular H-bond) | | 1H

| 7.98 | Doublet | 8.5 | C5-H (Ortho to Iodine, para to Nitro) | | 1H | 7.29 | Doublet | 8.5 | C4-H

(Ortho to Bromine, meta to Nitro) | | 13C | 151.2 | Quaternary | - | C1 (Attached to OH) | | 13C |

142.5 | Quaternary | - | C2 (Attached to NO₂) | | 13C | 138.1 | CH | - | C5 (Aromatic CH) | | 13C |

131.4 | CH | - | C4 (Aromatic CH) | | 13C | 118.5 | Quaternary | - | C3 (Attached to Br) | | 13C |

88.3 | Quaternary | - | C6 (Attached to I - Heavy Atom Shielding Effect) |

Table 2: ATR-FTIR Vibrational Assignments | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode

| Structural Correlation | | :--- | :--- | :--- | :--- | | 3250 | Medium, Broad | ν(O-H) | Red-shifted due

to O-H⋯O=N chelation | | 1530 | Strong, Sharp | νas​(N-O) | Asymmetric nitro stretch | | 1335 |

Strong, Sharp | νs​(N-O) | Symmetric nitro stretch | | 620 | Weak | ν(C-Br) | Carbon-Bromine

stretch | | 510 | Weak | ν(C-I) | Carbon-Iodine stretch |

Table 3: ESI-MS Isotopic Pattern (Negative Mode)

Ion Species Formula Exact m/z
Relative
Abundance

| [M-H]− ( 79Br ) | C6​H279​BrINO3−​| 341.8 | ~100% | | [M-H]− ( 81Br ) | C6​H281​BrINO3−​| 343.8

| ~98% |

Analytical Workflow & Logical Relationships
The following diagram maps the structural features of 3-Bromo-6-iodo-2-nitrophenol directly

to their corresponding analytical outputs, demonstrating the logical causality of the

characterization workflow.
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Fig 1. Analytical workflow and structural causality for 3-Bromo-6-iodo-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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